(R)-FTY-720 Vinylphosphonate
Description
Contextualization within Sphingolipid Metabolism and Signaling Pathways
Sphingolipids are a class of lipids that are not only integral structural components of cell membranes but also potent signaling molecules. spandidos-publications.commdpi.com The sphingolipid metabolic pathway involves a series of enzymes that interconvert key bioactive lipids, thereby regulating a delicate balance that dictates cell fate. mdpi.com Central to this pathway are ceramide, sphingosine (B13886), and its phosphorylated form, sphingosine-1-phosphate (S1P). mdpi.com While ceramide and sphingosine are often associated with growth arrest and apoptosis, S1P typically promotes cell proliferation, survival, migration, and inflammation. spandidos-publications.comoncotarget.com
The conversion of sphingosine to S1P is catalyzed by two isoenzymes, sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). frontiersin.org SK1 is primarily located in the cytosol and translocates to the plasma membrane upon stimulation to produce S1P, which can then be secreted to act on cell surface receptors in an autocrine or paracrine manner. oncotarget.com S1P exerts its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1–5. nih.gov The signaling cascades initiated by S1P receptor activation are diverse, depending on the receptor subtype and the cell type, and play crucial roles in processes ranging from lymphocyte trafficking to vascular integrity. oncotarget.comfrontiersin.org The dysregulation of the balance between ceramide and S1P, often through the aberrant expression or activity of sphingosine kinases, is implicated in numerous diseases, including cancer and autoimmune disorders. mdpi.comoncotarget.com
Enantiomeric Considerations: (R)- vs. (S)-FTY-720 Vinylphosphonate (B8674324)
The stereochemistry of FTY-720 analogs is a critical determinant of their biological activity, and the vinylphosphonate enantiomers exhibit markedly different and often opposing effects on sphingolipid signaling pathways.
(R)-FTY-720 Vinylphosphonate acts as a full agonist of the S1P₁ receptor, with an EC₅₀ value of 20 ± 3 nM. memphis.edunih.gov In this regard, its action mimics that of S1P and FTY720-P at this specific receptor. nih.gov Research has shown that this compound can rapidly activate the ERK signaling pathway, a downstream effector of S1P receptor activation. nih.gov Like its parent compound, it has been shown to enhance endothelial barrier integrity in vitro. researchgate.net
In contrast, (S)-FTY-720 Vinylphosphonate displays a strikingly different pharmacological profile. It does not activate any of the five S1P receptors. memphis.edunih.gov Instead, it functions as a pan-antagonist of S1P receptors, fully blocking S1P₁, S1P₃, and S1P₄, and acting as a partial antagonist at S1P₂ and S1P₅. memphis.edunih.gov This makes it a valuable research tool for inhibiting S1P signaling across multiple receptor subtypes. memphis.edujneurosci.org
Furthermore, the (S)-enantiomer has been identified as an inhibitor of sphingosine kinase 1 (SK1), preventing the formation of S1P. scienceopen.comresearchgate.net It inhibits SK1 in an uncompetitive manner and can induce the proteasomal degradation of the enzyme. oncotarget.comnih.gov (S)-FTY-720 vinylphosphonate also inhibits autotaxin, the enzyme responsible for producing lysophosphatidic acid (LPA), another important lipid mediator. memphis.edunih.gov Due to these inhibitory activities, the (S)-enantiomer has been explored for its anti-proliferative and pro-apoptotic effects in cancer cells. scienceopen.comresearchgate.net
The distinct actions of these enantiomers underscore the complexity of S1P signaling and the high degree of specificity required for receptor and enzyme interactions. memphis.edu
Interactive Data Table: Enantiomeric Comparison
| Feature | This compound | (S)-FTY-720 Vinylphosphonate |
| S1P₁ Receptor Activity | Full Agonist memphis.edunih.gov | Full Antagonist memphis.edunih.gov |
| S1P₂ Receptor Activity | Not specified | Partial Antagonist memphis.edunih.gov |
| S1P₃ Receptor Activity | Not specified | Full Antagonist frontiersin.orgmemphis.edu |
| S1P₄ Receptor Activity | Not specified | Full Antagonist memphis.edunih.gov |
| S1P₅ Receptor Activity | Not specified | Partial Antagonist memphis.edunih.gov |
| Sphingosine Kinase 1 (SK1) Inhibition | No | Yes oncotarget.comscienceopen.comresearchgate.net |
| Autotaxin Inhibition | Yes memphis.edunih.gov | Yes memphis.edunih.gov |
| ERK1/2 Activation | Yes memphis.edunih.gov | Yes (in some cell types) memphis.edu |
| Effect on Endothelial Barrier | Enhances integrity researchgate.netnih.gov | Disrupts integrity (at 10µM) nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34NO4P |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
InChI Key |
YWQUROWPKWKDNA-UHPIZROJSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(/C=C/P(=O)(O)O)N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for R Fty 720 Vinylphosphonate and Analogues
Enantioselective Synthesis Approaches
The synthesis of specific enantiomers of FTY720 analogues is crucial for evaluating their pharmacological profiles. jst.go.jp The development of enantioselective synthetic routes allows for the production of optically pure compounds like (R)-FTY-720 vinylphosphonate (B8674324). nih.govacs.org
The first enantioselective synthesis of chiral phosphonate (B1237965) and vinylphosphonate analogues of FTY720, including the (R)- and (S)-vinylphosphonate enantiomers, has been reported. nih.govnih.govscispace.com These syntheses provide access to isosteric analogues where the phosphate (B84403) group of the active FTY720-phosphate is replaced by a phosphonate or vinylphosphonate moiety, which is resistant to phosphatases. scispace.com A key strategy in these syntheses involves the use of chiral auxiliaries or catalysts to control the stereochemistry at the carbon atom bearing the amino and hydroxymethyl groups.
One reported method utilizes a Schöllkopf auxiliary to generate the chiral center. thieme-connect.com This protocol is versatile, allowing for structural variations in different parts of the molecule, including the hydrophilic head-group. thieme-connect.com Another approach involves the nonenzymatic enantioselective monobenzoylation of N-protected FTY720 derivatives using a copper-bisoxazoline complex as a catalyst, achieving effective desymmetrization of the prochiral diol. jst.go.jp While this was demonstrated for FTY720 itself, similar principles of asymmetric catalysis are central to generating chiral building blocks for analogues like the vinylphosphonates.
More recent synthetic routes have aimed for greater efficiency. A more expeditious synthesis of the (S)-enantiomer, for instance, features a B-alkyl Suzuki coupling as a key step, highlighting the ongoing efforts to refine and improve the synthesis of these complex molecules. nih.gov
Chemical Derivatization and Structural Modifications
The FTY720 scaffold has been a template for extensive chemical derivatization to explore structure-activity relationships and develop new therapeutic agents. nih.govgoogle.com Modifications have been made to the lipophilic alkyl side-chain, the central phenyl ring, and the hydrophilic amino alcohol head-group. thieme-connect.com
One significant modification is the replacement of the phosphate in FTY720-phosphate with a non-hydrolyzable vinylphosphonate group, yielding (R)- and (S)-FTY-720 vinylphosphonate. nih.govnih.gov This change enhances the compound's stability against cellular phosphatases. scispace.com Further derivatization of the vinylphosphonate analogue itself has been explored. For example, replacing the amino group with an azido (B1232118) group was shown to convert the compound from a sphingosine (B13886) kinase 1 (SK1) inhibitor to an activator. nih.gov
Other structural modifications include the synthesis of conformationally constrained analogues. nih.govacs.org In one study, two such analogues were asymmetrically synthesized in high optical purity to investigate the impact of conformational rigidity. nih.govacs.org Another approach involves creating azacyclic constrained analogues, such as those derived from hydroxy-prolines, to explore different spatial arrangements of the key functional groups. google.comresearchgate.net
The hydrophilic head-group has also been a target for modification. For instance, (R)-FTY720-OMe was synthesized, where one of the prochiral hydroxyl groups of FTY720 is replaced by a methoxy (B1213986) group. nih.gov This modification was designed to block the site of phosphorylation by sphingosine kinase 2. nih.gov The synthesis started from a chiral oxazoline (B21484) precursor, which was methylated and then hydrolyzed to yield the final product. nih.gov
| Analogue Type | Modification Strategy | Key Synthetic Feature | Reference |
|---|---|---|---|
| Vinylphosphonates | Replacement of phosphate with a non-hydrolyzable vinylphosphonate group. | Enantioselective synthesis to yield specific (R) or (S) enantiomers. | nih.govnih.gov |
| Azido-vinylphosphonate | Replacement of the amino group with an azido group. | B-alkyl Suzuki coupling. | nih.gov |
| Conformationally Constrained Analogues | Introduction of cyclic structures (e.g., cyclopentene (B43876), pyrrolidine). | Ring-closing metathesis using Grubbs catalyst; starting from chiral prolines. | acs.orggoogle.comresearchgate.net |
| (R)-FTY720-OMe | Replacement of a hydroxyl group with a methoxy group. | Methylation of a chiral oxazoline precursor. | nih.gov |
Analytical Characterization in Synthetic Research
The synthesis of (R)-FTY-720 vinylphosphonate and its analogues requires rigorous analytical characterization to confirm their identity, structure, and purity. A combination of chromatographic and spectroscopic techniques is routinely employed.
Thin-layer chromatography (TLC) and flash chromatography are standard methods for monitoring reaction progress and purifying the synthesized compounds. nih.govnih.gov High-performance liquid chromatography (HPLC) is often used to determine the final purity of the compounds, with purities greater than 98% being reported. medkoo.comtocris.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR spectra are used to verify the proposed structures of intermediates and final products. nih.govthieme-connect.comnih.gov For example, ¹H NMR data for a conformationally constrained analogue showed characteristic signals for the olefinic and aliphatic protons, confirming the cyclopentene ring structure formed via ring-closing metathesis. nih.govacs.org In-solution NMR spectroscopy has also been used to study the interaction of FTY720 with its protein targets, providing insights into the binding mode by observing chemical shift perturbations upon complex formation. nih.gov
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds. thieme-connect.com High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), provides precise mass measurements that further corroborate the elemental composition of the molecules. nih.gov For (R)-FTY720-OMe, the ESI-HRMS data showed an (M+H)⁺ ion at m/z 322.2743, which was in close agreement with the calculated value of 322.2746 for its chemical formula C₂₀H₃₆NO₂⁺. nih.gov
| Compound | Analytical Technique | Observed Data | Reference |
|---|---|---|---|
| This compound | Molecular Formula | P-[(1E,3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-phosphonic Acid | medkoo.com |
| This compound | Exact Mass | 383.22 | medkoo.com |
| (R)-FTY720-OMe | ¹³C NMR (CDCl₃) δ | 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.6, 31.9, 35.6, 37.7, 55.3, 59.4, 67.8, 78.5, 128.1, 128.5, 139.3, 140.5 | nih.gov |
| (R)-FTY720-OMe | ESI-HRMS (M+H)⁺ m/z | Calculated: 322.2746, Found: 322.2743 | nih.gov |
| Conformationally Constrained Analogue (Compound 15a) | ¹H NMR (300 MHz, CDCl₃) δ | 7.13 (m, 1H), 6.64 (s, 1H), 4.29 (dd, J = 17.60, 8.40 Hz, 2H), 3.01 (m, 1H), 2.62–2.47 (app t, J = 7.75 Hz, 2H), 2.29 (dd, J = 13.23, 6.98 Hz, 1H), 2.20–2.03 (m, 3H), 2.03–1.73 (m, 3H), 1.59 (m, 2H), 1.40–1.16 (m, 10H), 0.88 (t, J = 6.70 Hz, 3H) | nih.govacs.org |
Pharmacological Characterization and Receptor Interactions of R Fty 720 Vinylphosphonate
Sphingosine (B13886) 1-Phosphate (S1P) Receptor Modulation
(R)-FTY-720 vinylphosphonate (B8674324) has been identified as a potent and full agonist for the Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1). nih.govnih.gov Pharmacological studies have determined its half-maximal effective concentration (EC50), which is a measure of its potency. The EC50 value for (R)-FTY-720 vinylphosphonate at the S1P1 receptor is 20 ± 3 nM. nih.govnih.gov This indicates a high-affinity interaction and potent activation of the receptor. In contrast, this compound demonstrates only low efficacy as an agonist at the S1P3 receptor, eliciting responses only at concentrations above 300 nM, and does not activate S1P2, S1P4, or S1P5 receptors. nih.gov
The pharmacological activity of this compound on S1P receptors is stereospecific, showing significant differences when compared to its (S)-enantiomer and the related compound, FTY-720 phosphate (B84403). nih.govnih.gov
The (S)-enantiomer, (S)-FTY-720 vinylphosphonate, does not activate any of the five S1P receptors. nih.govnih.gov Instead, it functions as a pan-antagonist. nih.gov It is a full antagonist of S1P1, S1P3, and S1P4 receptors and a partial antagonist of S1P2 and S1P5 receptors. nih.govnih.gov
FTY-720 phosphate (FTY720-P), the active metabolite of the immunomodulatory drug FTY720 (Fingolimod), is a high-potency agonist for four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5. nih.govechelon-inc.com It does not show agonistic activity at the S1P2 receptor. nih.gov
The table below summarizes the distinct activities of these compounds on the S1P receptor family.
| Compound | S1P1 Activity | S1P2 Activity | S1P3 Activity | S1P4 Activity | S1P5 Activity |
|---|---|---|---|---|---|
| This compound | Full Agonist (EC50: 20 ± 3 nM) nih.gov | Inactive nih.gov | Low Efficacy Agonist nih.gov | Inactive nih.gov | Inactive nih.gov |
| (S)-FTY-720 Vinylphosphonate | Full Antagonist (Ki: 384 nM) nih.gov | Partial Antagonist nih.gov | Full Antagonist (Ki: 39 nM) nih.gov | Full Antagonist (Ki: 1190 nM) nih.gov | Partial Antagonist nih.gov |
| FTY-720 Phosphate | High-Affinity Agonist nih.gov | No Agonistic Activity nih.gov | High-Affinity Agonist nih.gov | High-Affinity Agonist nih.gov | High-Affinity Agonist nih.gov |
Agonist binding to S1P receptors, particularly S1P1, can lead to a phenomenon known as functional antagonism. nih.govpnas.org This process is well-characterized for FTY-720 phosphate, the active form of FTY720. nih.govnih.gov Upon binding, FTY-720 phosphate causes the S1P1 receptor to be internalized, or removed from the cell surface. pnas.orgnih.gov Unlike the natural ligand S1P, which allows the receptor to be recycled back to the cell surface, FTY-720 phosphate targets the internalized receptor for ubiquitination and subsequent degradation by the proteasome. nih.govpnas.orgresearchgate.net This persistent removal and degradation of S1P1 receptors from the cell membrane renders the cell unresponsive to S1P, effectively antagonizing the receptor's function. nih.govpnas.org This mechanism is believed to be crucial for the therapeutic effects of FTY720, such as the sequestration of lymphocytes in lymph nodes. pnas.orgnih.gov The ability of FTY-720 phosphate to induce persistent S1P1 internalization is attributed to its efficient recruitment of β-arrestin, a slow receptor off-rate, and its metabolic stability. nih.gov
While this compound is a potent S1P1 agonist, its specific role in S1P1 receptor internalization and functional antagonism is less detailed in the available literature. However, it is noted that related phosphonate (B1237965) analogs can activate S1P1/S1P2 chimeric receptors without causing the selective internal sequestration characteristic of S1P1, suggesting that specific structural elements are required for this trafficking process. nih.gov
Modulation of Lysophospholipid-Generating Enzymes
This compound has demonstrated the ability to inhibit the activity of autotaxin (ATX), a key enzyme responsible for generating the signaling lipid lysophosphatidic acid (LPA). nih.govresearchgate.net Both the (R)- and (S)-enantiomers of FTY-720 vinylphosphonate inhibit recombinant autotaxin in a dose-dependent manner, with inhibitory constant (Ki) values in the low micromolar range. nih.govnih.gov This inhibition is also observed with FTY-720 phosphate, which acts as a competitive inhibitor of autotaxin with a Ki of approximately 0.2 µM. nih.gov
A notable finding is that while both enantiomers of FTY-720 vinylphosphonate inhibit autotaxin, they do so through different enzyme kinetic mechanisms. nih.govnih.gov The precise nature of these distinct mechanisms for the (R)- and (S)-vinylphosphonate enantiomers (e.g., competitive, non-competitive, or uncompetitive) is not fully specified in the provided research. nih.govnih.gov For comparison, FTY-720 phosphate has been clearly identified as a competitive inhibitor of autotaxin. nih.govresearchgate.net
The table below summarizes the inhibitory characteristics of the FTY-720 vinylphosphonate enantiomers on autotaxin.
| Compound | Autotaxin Inhibition | Inhibitory Constant (Ki) | Kinetic Mechanism |
|---|---|---|---|
| This compound | Yes nih.gov | Low Micromolar Range nih.gov | Distinct from (S)-enantiomer nih.gov |
| (S)-FTY-720 Vinylphosphonate | Yes nih.gov | Low Micromolar Range nih.gov | Distinct from (R)-enantiomer nih.gov |
| FTY-720 Phosphate | Yes nih.gov | ~0.2 µM nih.gov | Competitive nih.gov |
Interaction with Sphingosine Kinases (SKs)
This compound and its related analogues have been the subject of research regarding their interactions with sphingosine kinases (SKs), enzymes crucial for the phosphorylation of sphingosine to the signaling molecule sphingosine-1-phosphate (S1P). The two main isoforms of this enzyme, Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2), are key regulators of the ceramide/S1P rheostat, which governs cell fate decisions like proliferation and apoptosis.
Stereoselective Inhibition of Sphingosine Kinase 2 (SK2) by Related Analogues (e.g., (R)-FTY-720-OMe)
The interactions of FTY720 analogues with SK2 display a distinct stereoselectivity compared to SK1. A notable example is the methyl ether analogue, FTY-720-OMe. The (R)-enantiomer, (R)-FTY-720-OMe, is a specific and competitive inhibitor of SK2, whereas the (S)-enantiomer does not inhibit the enzyme, demonstrating a clear stereoselective interaction. scispace.com
(R)-FTY-720-OMe is also isoform-specific, as it does not inhibit SK1 activity. scispace.com This compound was found to inhibit purified SK2 with an IC₅₀ value of 27 ± 1.3 μM. scispace.com Other related compounds show much weaker effects on SK2; for instance, this compound and (S)-FTY-720 phosphonate were found to be only moderately active, causing 20-30% inhibition at tested concentrations, while (R)-FTY-720 phosphonate was inactive. scispace.com
Data highlights the stereoselective and isoform-specific inhibition of SK2. scispace.com
This stereoselective inhibition of SK2 by (R)-FTY-720-OMe underscores the structural nuances that dictate the binding and modulation of sphingosine kinase isoforms by FTY720-related compounds.
Cellular and Molecular Mechanisms of Action
Regulation of Intracellular Signaling Pathways
(R)-FTY-720 vinylphosphonate (B8674324) exerts its biological effects through the intricate regulation of several critical intracellular signaling cascades.
ERK1/2 and AKT Pathway Activation
(R)-FTY-720 vinylphosphonate has been shown to activate both the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the AKT (also known as Protein Kinase B) signaling pathways. nih.govresearchgate.net In studies using IEC-6 intestinal epithelial cells, both the (R) and (S) enantiomers of FTY-720 vinylphosphonate stimulated the phosphorylation of ERK1/2 and AKT. nih.govresearchgate.net This activation is noteworthy as these pathways are central regulators of cell proliferation, survival, and differentiation.
The activation of ERK1/2 and AKT by this compound contributes to its anti-apoptotic effects observed in certain cell types. nih.govresearchgate.net For instance, in camptothecin-treated IEC-6 cells, the activation of these pathways by the vinylphosphonate analogues corresponded with an inhibition of apoptosis. nih.govresearchgate.net
| Cell Line | Treatment | Effect on ERK1/2 | Effect on AKT | Reference |
| IEC-6 | This compound | Activation | Activation | nih.gov |
Modulation of PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, and survival. The parent compound, FTY720, is known to inhibit the PI3K/Akt/mTOR pathway, and this action is linked to its anticancer properties. nih.govoncotarget.com This inhibition can be mediated through the reactivation of Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates Akt. nih.govoncotarget.com While direct studies on this compound's effect on the full PI3K/Akt/mTOR pathway are less detailed, its documented activation of AKT suggests a complex and potentially cell-type-specific modulatory role. nih.gov It is important to note that FTY720-induced inhibition of the PI3K/Akt pathway has been shown to downregulate mTOR signaling. nih.gov
Activation of Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is a key tumor suppressor protein that is often inactivated in various cancers. nih.govoncotarget.com The non-phosphorylated form of FTY720 has been demonstrated to reactivate PP2A. nih.govoncotarget.com This reactivation is a significant mechanism for the apoptosis-inducing effects of FTY720 in cancer cells. nih.govresearchgate.net FTY720-mediated PP2A reactivation can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt and ERK1/2. nih.gov While the direct activation of PP2A by this compound specifically is an area requiring more focused research, the structural similarity to FTY720 suggests a potential for similar interactions. The phosphorylated form of FTY720, FTY720-P, has also been shown to activate PP2A in human monocytes. nih.gov
Modulation of Caspase Activation and Apoptotic Pathways
This compound demonstrates a modulatory role in caspase activation and apoptotic pathways, which appears to be cell-context dependent. In IEC-6 intestinal epithelial cells, both (R)- and (S)-FTY-720 vinylphosphonates exerted an anti-apoptotic effect against DNA damage-induced apoptosis. nih.govresearchgate.net This anti-apoptotic action is associated with the activation of the ERK1/2 and AKT survival pathways. nih.gov
Conversely, the broader family of FTY720 compounds, including the (S)-FTY-720 vinylphosphonate, can also promote apoptosis in other cell types, such as cancer cells. researchgate.netdovepress.com This pro-apoptotic activity can be mediated through caspase-dependent pathways. researchgate.netdovepress.com For instance, FTY720 has been shown to induce caspase-3 activation. researchgate.net The decision between pro- or anti-apoptotic outcomes likely depends on the specific cellular environment, the expression levels of various signaling molecules, and the particular enantiomer of the vinylphosphonate used.
| Cell Type | Compound | Effect | Pathway | Reference |
| IEC-6 | This compound | Anti-apoptotic | Activation of ERK1/2 and AKT | nih.govresearchgate.net |
| DU145 (prostate cancer) | FTY720 | Pro-apoptotic | Caspase-3 activation | researchgate.net |
| Various cancer cells | FTY720 | Pro-apoptotic | Caspase-dependent and -independent pathways | dovepress.com |
Impact on Lipid Metabolism and Sphingolipid Homeostasis
This compound and its related compounds can significantly influence the intricate balance of sphingolipid metabolism, which plays a critical role in determining cell fate.
Sphingosine-1-Phosphate (S1P) Level Modulation
The modulation of Sphingosine-1-Phosphate (S1P) levels and its associated signaling pathways is a central mechanism for this compound and related compounds. S1P is a critical bioactive sphingolipid metabolite that regulates numerous cellular processes, including cell proliferation, migration, and survival. frontiersin.orgfrontiersin.org It is produced intracellularly through the phosphorylation of sphingosine (B13886), a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). frontiersin.orgfrontiersin.org Once synthesized, S1P can act as an intracellular messenger or be exported out of the cell to activate a family of five specific G-protein coupled receptors (S1PR1-5) on the cell surface, initiating various downstream signaling cascades. frontiersin.orgoncotarget.com
The parent compound, FTY720 (Fingolimod), primarily exerts its biological effects after being phosphorylated by Sphingosine Kinase 2 (SphK2) in vivo to form FTY720-phosphate (FTY720-P). frontiersin.orgoncotarget.comjsir.gr.jp FTY720-P is a structural analog of S1P and acts as a potent agonist at four of the five S1P receptors: S1PR1, S1PR3, S1PR4, and S1PR5. frontiersin.orgjsir.gr.jp A key consequence of this potent agonism at the S1PR1 on lymphocytes is the internalization and subsequent degradation of the receptor. frontiersin.orgjsir.gr.jp This process renders the lymphocytes unresponsive to the natural S1P gradient that directs their egress from secondary lymphoid organs, effectively sequestering them and producing an immunomodulatory effect. frontiersin.orgjsir.gr.jp This functional antagonism of S1PR1 is a primary mechanism of action for FTY720. oncotarget.comjsir.gr.jp
Research into analogues like this compound has sought to refine these mechanisms. The vinylphosphonate moiety is designed to be a stable phosphate (B84403) mimetic. Research indicates that the stereochemistry of these analogues is critical to their specific molecular interactions.
Detailed research findings have elucidated distinct activities for the enantiomers of FTY-720 vinylphosphonate. One study reported that the (R)-enantiomer, this compound, functions as an agonist of S1P1 and a partial antagonist of S1P2 and S1P5. researchgate.net In contrast, the (S)-enantiomer, (S)-FTY-720 Vinylphosphonate, did not activate any of the S1P1-5 receptors in the same study. researchgate.net Further studies have characterized (S)-FTY-720 vinylphosphonate as an inhibitor of Sphingosine Kinase 1 (SK1), the enzyme that produces S1P. oncotarget.comresearchgate.net This inhibition of SK1 is achieved in an uncompetitive manner and leads to the proteasomal degradation of the enzyme. oncotarget.com By directly inhibiting S1P synthesis, compounds like (S)-FTY-720 vinylphosphonate can reduce endogenous S1P levels. oncotarget.com This represents a distinct mechanism from the receptor-mediated functional antagonism of FTY720-P. Other reports describe (S)-FTY-720-vinylphosphonate as a pan-antagonist of S1P receptors. frontiersin.org
The table below summarizes the reported activities of these related compounds on key molecular targets within the S1P pathway.
Table 1: Comparative Molecular Activities on S1P Pathway Targets
| Compound | Target | Reported Activity |
|---|---|---|
| This compound | S1P1 Receptor | Agonist researchgate.net |
| S1P2 Receptor | Partial Antagonist researchgate.net | |
| S1P5 Receptor | Partial Antagonist researchgate.net | |
| (S)-FTY-720 Vinylphosphonate | S1P1, S1P3, S1P4 Receptors | Full Antagonist frontiersin.org |
| S1P2, S1P5 Receptors | Partial Antagonist frontiersin.org | |
| Sphingosine Kinase 1 (SK1) | Uncompetitive Inhibitor; Promotes proteasomal degradation oncotarget.comresearchgate.net |
| FTY720-Phosphate (FTY720-P) | S1P1, S1P3, S1P4, S1P5 Receptors | Agonist; functional antagonist at S1PR1 via receptor internalization and degradation frontiersin.orgoncotarget.comjsir.gr.jp |
Table 2: Summary of Research Findings on S1P Signaling Modulation
| Research Focus | Cell/Model System | Key Findings | Reference(s) |
|---|---|---|---|
| FTY720 Mechanism | Lymphocytes | Phosphorylated FTY720 (FTY720-P) binds to S1P1 receptors, causing their internalization and degradation, which prevents lymphocyte egress from lymph nodes. | frontiersin.orgjsir.gr.jp |
| SK1 Inhibition | Human pulmonary artery smooth muscle cells, MCF-7 breast cancer cells, LNCaP-AI prostate cancer cells | FTY720 and (S)-FTY720 vinylphosphonate inhibit SK1 catalytic activity and induce its proteasomal degradation. | oncotarget.comresearchgate.net |
| Enantiomer-Specific Activity | Pre-clinical models | This compound was identified as an agonist of S1P1 and a partial antagonist of S1P2 and S1P5, while the (S)-enantiomer did not show agonist activity at S1P1-5. | researchgate.net |
| Pan-Antagonism | Cellular signaling assays | (S)-FTY720-vinylphosphonate acts as a pan-antagonist, fully antagonizing S1PR1, S1PR3, and S1PR4, and partially antagonizing S1PR2 and S1PR5. | frontiersin.org |
Pre Clinical Biological Activities and Therapeutic Explorations Excluding Human Clinical Data
Immunomodulatory Effects in Animal Models
The immunomodulatory properties of FTY720 and its analogs are primarily attributed to their interaction with sphingosine-1-phosphate (S1P) receptors, which play a crucial role in lymphocyte trafficking.
Lymphocyte Trafficking and Peripheral Lymphopenia in Murine Models
FTY720, the parent compound of (R)-FTY-720 vinylphosphonate (B8674324), is renowned for its ability to sequester lymphocytes in secondary lymphoid organs, leading to a reversible peripheral lymphopenia. oncotarget.comnih.gov This effect is mediated by the phosphorylated form of FTY720, which acts as a functional antagonist of the S1P1 receptor on lymphocytes. oncotarget.comnih.govtocris.com This antagonism prevents lymphocytes from exiting the lymph nodes and thymus, thereby reducing their numbers in the peripheral blood. oncotarget.comnih.gov Studies in murine models have demonstrated that administration of FTY720 leads to a marked decrease in circulating T and B cells. nih.gov This sequestration of lymphocytes is a key mechanism behind its immunosuppressive effects, which have been explored in models of autoimmune diseases and transplantation. nih.govnih.gov
While direct studies on the (R)-enantiomer of FTY-720 vinylphosphonate regarding lymphocyte trafficking are limited in the provided search results, the general mechanism of FTY720-related compounds suggests a similar mode of action. It is important to note that both the (R)- and (S)-enantiomers of FTY-720 vinylphosphonate have been shown to cause transient peripheral lymphopenia when injected into mice. memphis.edu
Modulation of Immune Cell Subpopulations
The immunomodulatory effects of FTY720 extend to the modulation of various immune cell subpopulations. FTY720 has been shown to potently inhibit the proliferation of regulatory T cells (Tregs) both in vitro and in vivo. biosensis.com In multiple sclerosis models, FTY720 primarily affects naïve and central memory T-cells while sparing peripheral effector memory cells. oncotarget.com This selective effect on lymphocyte subsets contributes to its therapeutic efficacy. Furthermore, FTY720 can influence the generation of specific cell subsets within lymph nodes by modulating S1P signaling networks. researchgate.net
Antineoplastic Potentials in In Vitro and In Vivo Cancer Models
Beyond its immunomodulatory role, (R)-FTY-720 vinylphosphonate and its parent compound have demonstrated significant anticancer properties in a variety of pre-clinical cancer models. These effects are often independent of S1P receptor modulation and involve direct actions on cancer cell signaling pathways.
Inhibition of Cancer Cell Proliferation and Viability
FTY720 has been shown to inhibit the proliferation and reduce the viability of a wide range of cancer cell lines. nih.gov In vitro studies have documented its efficacy against breast, prostate, melanoma, and colorectal cancer cells, among others. nih.govspandidos-publications.com For instance, in vemurafenib-resistant melanoma cell lines, the combination of FTY720 with vemurafenib (B611658) significantly reduced cell viability. spandidos-publications.com Similarly, FTY720 treatment has been found to inhibit the growth of human bladder cancer cells. auajournals.org The antiproliferative effects of FTY720 are linked to its ability to interfere with critical signaling pathways, such as the PI3K/Akt pathway. spandidos-publications.com
(S)-FTY720 vinylphosphonate, a closely related analog, has been shown to inhibit sphingosine (B13886) kinase 1 (SK1), an enzyme implicated in cancer cell proliferation and survival. dovepress.comresearchgate.net
Induction of Apoptosis in Various Cancer Cell Lines (e.g., Breast, Prostate, Melanoma, Colorectal)
A primary mechanism underlying the antineoplastic activity of FTY720 and its analogs is the induction of apoptosis, or programmed cell death, in cancer cells. oncotarget.comnih.govauajournals.org This pro-apoptotic effect has been observed across numerous cancer cell lines, including those of breast, prostate, melanoma, and colorectal origin. nih.govspandidos-publications.comdovepress.com
The induction of apoptosis by FTY720 can occur through both caspase-dependent and caspase-independent pathways. dovepress.com In many cancer types, the reactivation of protein phosphatase 2A (PP2A), a tumor suppressor, by FTY720 is a crucial step in triggering apoptosis. oncotarget.comnih.gov Furthermore, FTY720 and (S)-FTY720 vinylphosphonate can induce the proteasomal degradation of SK1, leading to apoptosis in prostate and breast cancer cells. dovepress.comresearchgate.net Studies have also shown that FTY720 can induce apoptosis in cisplatin-resistant melanoma cells through p53-independent caspase activation. oncotarget.comnih.gov In bladder cancer cells, FTY720-induced apoptosis is associated with the inhibition of the p42/p44 MAPK pathway. auajournals.org
| Cancer Type | Cell Line(s) | Key Findings on Apoptosis Induction | Citation |
|---|---|---|---|
| Breast Cancer | MCF-7 | (S)-FTY720 vinylphosphonate induces apoptosis. | researchgate.net |
| Prostate Cancer | LNCaP-AI | (S)-FTY720 vinylphosphonate induces apoptosis. | researchgate.net |
| Melanoma | SK-Mel-28 (cisplatin-resistant) | FTY720 induces apoptosis via p53-independent caspase activation. | oncotarget.comnih.gov |
| Bladder Cancer | T24, UMUC3, HT1197 | FTY720 induces selective apoptosis. | auajournals.org |
| Colorectal Cancer | Not specified | FTY720-mediated PP2A reactivation induces caspase-dependent apoptosis. | nih.gov |
Impact on Tumor Growth and Metastasis in Xenograft Models
The in vitro antineoplastic effects of FTY720 have been corroborated by in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice. In a mouse xenograft model of human bladder cancer, FTY720 treatment significantly decreased tumor growth. auajournals.org Similarly, in orthotopic xenograft models of triple-negative breast cancer, the combination of FTY720 with gefitinib (B1684475) inhibited tumor growth. researchgate.net
Furthermore, FTY720 and its analogs have shown potential in inhibiting metastasis. (S)-FTY720 vinylphosphonate has been reported to abrogate the S1P-stimulated rearrangement of actin in breast cancer cells, suggesting a role in preventing cell migration and metastasis. nih.gov
| Cancer Type | Xenograft Model | Key Findings on Tumor Growth/Metastasis | Citation |
|---|---|---|---|
| Bladder Cancer | Human bladder cancer xenograft in mice | FTY720 significantly decreased tumor growth. | auajournals.org |
| Triple-Negative Breast Cancer | MDA-MB-468 and HCC1806 orthotopic xenografts in nude mice | Combination of FTY720 and gefitinib inhibited tumor growth. | researchgate.net |
Sensitization to Chemotherapeutic Agents
Current pre-clinical research has extensively investigated the parent compound, FTY720 (Fingolimod), and the (S)-enantiomer of FTY-720 vinylphosphonate for their roles in sensitizing cancer cells to various chemotherapeutic agents. Studies have shown that FTY720 and (S)-FTY-720 vinylphosphonate can inhibit sphingosine kinase 1 (SK1), an enzyme implicated in chemoresistance. researchgate.netnih.govresearchgate.netnih.govnih.govoncotarget.com This inhibition promotes the proteasomal degradation of SK1 and is associated with increased cancer cell apoptosis and a reduction in the expression of survival-related proteins. researchgate.netnih.govnih.gov
However, based on available scientific literature, there are no specific pre-clinical studies that have investigated or reported on the ability of This compound to sensitize cancer cells to chemotherapeutic agents. Its activity in this specific therapeutic context remains uncharacterized.
Neuroprotective Investigations
Research into the neuroprotective potential of related compounds has shown that the phosphorylated form of FTY720, FTY720-phosphate, can protect neuronal cells from damage in models of prion-mediated neurotoxicity. spandidos-publications.com This neuroprotection has been linked to the prevention of mitochondrial dysfunction. spandidos-publications.com
There is currently no available data from pre-clinical studies demonstrating that This compound prevents neuronal cell damage in models of neurodegenerative diseases, including those involving prion-mediated neurotoxicity.
The mechanism of neuroprotection observed with FTY720-phosphate in prion disease models involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. spandidos-publications.com As there are no studies showing a neuroprotective effect for This compound , the mechanisms of action for this specific compound in a neuroprotective context have not been investigated.
Pulmonary System Research
Investigations into the effects of FTY720 analogues on the pulmonary system have revealed roles in modulating endothelial barrier function. The differential activities of the (R) and (S) enantiomers of FTY-720 vinylphosphonate have been a subject of study, particularly in the context of acute lung injury.
While in vitro studies have suggested a potential role for this compound in the pulmonary system, there is a lack of specific in vivo data. Pre-clinical studies in murine models of acute lung injury (ALI), such as those induced by lipopolysaccharide (LPS), have demonstrated the therapeutic potential of the (S)-enantiomer of FTY-720 phosphonates and vinylphosphonates. nih.govnih.gov For instance, the (S)-FTY720 vinylphosphonate was shown to significantly reduce LPS-induced vascular leakage and leukocyte infiltration in the alveolar space in mice. nih.gov However, to date, no published studies have specifically evaluated the therapeutic potential of This compound in murine models of lung injury.
In vitro experiments using human lung endothelial cells have shown that both the (R)- and (S)-enantiomers of FTY-720 vinylphosphonate can enhance endothelial barrier integrity. nih.gov This effect is a key component in mitigating the vascular leakage characteristic of acute lung injury. The (R)-enantiomer of FTY-720 vinylphosphonate has been identified as an agonist of the sphingosine-1-phosphate 1 (S1P₁) receptor. nih.gov In contrast, the (S)-enantiomer did not activate any of the five S1P receptors. nih.gov The barrier-enhancing effects of FTY720 analogues, including the (R)-phosphonate enantiomer, have been associated with the inhibition of myosin light chain phosphorylation, which reduces actin cytoskeletal contraction. physiology.org
Table 1: Differential Activities of FTY-720 Vinylphosphonate Enantiomers
| Feature | This compound | (S)-FTY-720 Vinylphosphonate |
|---|---|---|
| S1P₁ Receptor Activity | Agonist nih.gov | No activity nih.gov |
| S1P₂ Receptor Activity | Partial antagonist nih.gov | No activity nih.gov |
| S1P₅ Receptor Activity | Partial antagonist nih.gov | No activity nih.gov |
| In Vitro Lung Endothelial Barrier Function | Enhancement nih.gov | Enhancement nih.gov |
| In Vivo Efficacy in Murine Lung Injury Models | Data not available | Reduces vascular leakage nih.gov |
Gastrointestinal System Research
The therapeutic potential of sphingosine-1-phosphate (S1P) receptor modulators has expanded to include gastrointestinal diseases. Preclinical research has begun to explore the effects of FTY720 analogues, including the vinylphosphonate derivatives, on the complex environment of the gut. These investigations, outside of human clinical trials, have provided initial insights into how these compounds might influence gut health and disease, particularly in the context of intestinal barrier integrity and inflammation.
Effects on Gut Barrier Function and Mucosal Integrity in Animal Models
Direct in vivo studies in animal models detailing the specific effects of this compound on gut barrier function and mucosal integrity are not extensively available in the current body of scientific literature. However, foundational in vitro research on intestinal epithelial cells provides some preliminary data.
In studies involving the rat intestinal epithelial cell line, IEC-6, both the (R)- and (S)-enantiomers of FTY-720 vinylphosphonate have been shown to exert an anti-apoptotic effect in cells treated with camptothecin. nih.gov This suggests a potential role in preserving the viability of intestinal epithelial cells, which are crucial for maintaining mucosal integrity. The IEC-6 cell line is known to primarily express S1P₂ transcripts with traces of S1P₅. nih.gov The activation of ERK1/2 and AKT signaling pathways by both enantiomers in these cells points to the molecular mechanisms that may underlie this protective effect. nih.gov
While these in vitro findings suggest a potential for maintaining the epithelial layer, the parent compound, FTY720 (Fingolimod), has demonstrated more complex and sometimes contradictory effects on the gut barrier in animal models. For instance, continuous administration of FTY720 in mice has been shown to impair gut barrier function, leading to increased intestinal permeability. nih.gov This was associated with a downregulation of the tight junction proteins claudin-4 and occludin, and an upregulation of the pore-forming claudin-2. nih.gov Conversely, in certain models of colitis, FTY720 has been reported to reduce mucosal edema and epithelial disruption. nih.gov These differing outcomes highlight the complexity of S1P signaling in the gut and underscore the need for specific studies on the this compound enantiomer to determine its precise impact on gut barrier and mucosal integrity in vivo.
Table 1: In Vitro Effects of FTY-720 Vinylphosphonate Enantiomers on Intestinal Epithelial Cells
| Compound | Cell Line | Key Findings | Implication for Mucosal Integrity |
|---|---|---|---|
| This compound | IEC-6 | Activated ERK1/2 and AKT; exerted anti-apoptotic effects. nih.gov | Potential to protect intestinal epithelial cells from apoptosis. |
| (S)-FTY-720 Vinylphosphonate | IEC-6 | Activated ERK1/2 and AKT; exerted anti-apoptotic effects. nih.gov | Potential to protect intestinal epithelial cells from apoptosis. |
Implications for Intestinal Inflammation Models
The direct implications of this compound in animal models of intestinal inflammation, such as colitis, are not well-documented in published research. However, the known pharmacological profile of this compound, along with extensive research on its parent molecule, FTY720, allows for informed hypotheses regarding its potential role.
This compound is characterized as a full agonist of the S1P₁ receptor. nih.gov The modulation of S1P₁ is a key mechanism for the anti-inflammatory effects of FTY720, primarily through the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation like the colon. nih.govnih.gov Given its S1P₁ agonism, it is plausible that this compound could exert anti-inflammatory effects in models of intestinal inflammation.
Studies on FTY720 in various murine colitis models have shown significant therapeutic effects. For example, in both dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and T-cell transfer models of colitis, FTY720 treatment led to reduced disease activity, lower histological colitis scores, and decreased infiltration of CD4+ T cells into the colonic lamina propria. nih.gov In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model, FTY720 was found to down-regulate pro-inflammatory Th1 cytokines and promote the function of regulatory T cells (Tregs). nih.gov
However, some research also indicates that FTY720 treatment can lead to increased colonic inflammation, characterized by greater immune cell infiltration and production of pro-inflammatory cytokines like TNF-α and IFN-γ in non-colitic mice. nih.gov This suggests that the net effect of S1P receptor modulation on intestinal inflammation can be context-dependent.
The (S)-enantiomer of FTY-720 vinylphosphonate, in contrast to the (R)-enantiomer, acts as a pan-antagonist of S1P receptors. nih.gov Both enantiomers also inhibit sphingosine kinase 1 (SK1), an enzyme that produces the pro-inflammatory mediator S1P. nih.gov This inhibition of SK1 could represent an additional anti-inflammatory mechanism, independent of S1P receptor modulation.
Table 2: Effects of FTY720 in Preclinical Models of Intestinal Inflammation
| Animal Model | Key Findings with FTY720 Treatment | Potential Relevance for this compound |
|---|---|---|
| DSS-Induced Colitis | Reduced body weight loss, disease activity index, histological score, and CD4+ T cell infiltration. nih.gov | As an S1P₁ agonist, it may share similar anti-inflammatory properties by limiting lymphocyte trafficking. |
| CD4+CD62L+ T Cell Transfer Colitis | Prevented body weight loss, reduced colitis scores, and decreased CD4+ T cell infiltration. nih.gov | Could potentially ameliorate T-cell driven intestinal inflammation. |
| TNBS-Induced Colitis | Reduced clinical and histological parameters of colitis; down-regulated Th1 cytokines and enhanced regulatory T cell function. nih.gov | May modulate the balance of effector and regulatory T cells in the inflamed gut. |
| Healthy C57BL/6 Mice | Induced colonic inflammation with immune cell infiltration and increased pro-inflammatory cytokines. nih.gov | Highlights the need for direct studies to understand its effects in both healthy and inflamed states. |
Given the distinct pharmacological profiles of the (R) and (S) enantiomers of FTY-720 vinylphosphonate, and the complex actions of the parent compound FTY720, specific preclinical studies on this compound in models of intestinal inflammation are necessary to fully elucidate its therapeutic potential in this area.
Advanced Research Methodologies and Future Directions
Development of Chemical Probes Utilizing (R)-FTY-720 Vinylphosphonate (B8674324)
(R)-FTY-720 vinylphosphonate itself serves as a critical chemical probe for exploring sphingosine-1-phosphate (S1P) receptor signaling. memphis.edunih.gov As a stereochemically defined analogue of the immunosuppressant FTY720, its synthesis and pharmacological characterization allow for precise investigation of receptor-ligand interactions. memphis.edunih.gov Unlike its parent compound FTY720, which requires in vivo phosphorylation to become active, the vinylphosphonate is a non-hydrolyzable phosphonate (B1237965) analogue, making it resistant to lipid phosphatases and granting it immediate bioavailability for in vitro studies. nih.govfrontiersin.org
The development of both the (R)- and (S)-enantiomers of FTY-720 vinylphosphonate has been instrumental in dissecting the nuanced roles of different S1P receptors. memphis.edunih.gov this compound, as a full and potent agonist of the S1P1 receptor, is used to probe the downstream consequences of S1P1 activation. memphis.edunih.govresearchgate.net Researchers utilize this compound to selectively activate this receptor subtype and study its role in various cellular processes, such as lymphocyte trafficking, endothelial barrier function, and signal transduction pathways like ERK1/2 and AKT activation. memphis.edunih.govresearchgate.net The availability of its enantiomer, (S)-FTY-720 vinylphosphonate, which acts as a pan-antagonist of S1P receptors, provides a powerful comparative tool to differentiate receptor-mediated effects from off-target activities. memphis.edunih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies of Vinylphosphonate Analogues
Structure-activity relationship (SAR) studies have been crucial in understanding the pharmacological profile of FTY720 analogues. These studies reveal that both the stereochemistry at the chiral center and the nature of the phosphate (B84403) isostere (phosphonate vs. vinylphosphonate) are critical determinants of biological activity.
A key finding is the stark contrast in activity between the two enantiomers of FTY-720 vinylphosphonate. The (R)-enantiomer is a full agonist at the S1P1 receptor, whereas the (S)-enantiomer fails to activate any of the five S1P receptors and instead acts as an antagonist. memphis.edunih.govresearchgate.net Specifically, (S)-FTY-720 vinylphosphonate is a full antagonist of S1P1, S1P3, and S1P4, and a partial antagonist of S1P2 and S1P5. memphis.edunih.gov This enantiomeric specificity highlights the precise structural requirements for receptor activation versus inhibition.
Furthermore, comparing the vinylphosphonate analogues to the saturated phosphonate analogues reveals additional SAR insights. While both this compound and its saturated phosphonate counterpart exhibit distinct activities from their (S)-enantiomers, the potency and specific effects can differ. nih.govnih.govnih.gov For instance, in studies on intestinal epithelial cells, the (S)-phosphonate was found to be more potent in providing anti-apoptotic effects than the (S)-vinylphosphonate. nih.gov These studies underscore the importance of the vinyl group in modulating ligand-receptor interactions.
| Compound | Chirality | Primary Activity at S1P Receptors | Reference |
|---|---|---|---|
| FTY-720 Vinylphosphonate | (R) | Full agonist of S1P1 (EC₅₀ 20 ± 3 nM) | memphis.edunih.gov |
| FTY-720 Vinylphosphonate | (S) | Pan-antagonist; Full antagonist of S1P1, S1P3, S1P4; Partial antagonist of S1P2, S1P5 | memphis.edunih.gov |
| FTY-720 Phosphonate | (R) | Exhibits no anti-apoptotic effect in IEC-6 cells, unlike the (S) enantiomer | nih.gov |
| FTY-720 Phosphonate | (S) | Elicits potent anti-apoptotic effect; more potent than (S)-vinylphosphonate in this assay | nih.govnih.gov |
Mechanistic Dissection of Enantiomeric Specificity
The profound functional divergence between (R)- and (S)-FTY-720 vinylphosphonate stems from their distinct interactions with S1P receptors and other molecular targets. The (R)-enantiomer acts as a classical G protein-coupled receptor (GPCR) agonist at the S1P1 receptor, initiating downstream signaling cascades. memphis.edunih.gov In contrast, the (S)-enantiomer functions as a competitive antagonist, binding to the receptors but failing to induce the conformational change necessary for activation. memphis.edunih.gov
This enantiomeric specificity extends to other targets. The (S)-enantiomer is a notably more effective inhibitor of sphingosine (B13886) kinase 1 (SK1) than the (R)-enantiomer. nih.gov (S)-FTY-720 vinylphosphonate inhibits SK1 in an uncompetitive manner, suggesting it binds to an allosteric site on the enzyme-sphingosine complex. oncotarget.comacs.org This inhibition of SK1, a key enzyme in the production of S1P, represents a separate mechanism of action that is largely absent in the (R)-enantiomer. nih.govoncotarget.comnih.gov The ability of the (S)-enantiomer to also induce proteasomal degradation of SK1 further distinguishes its mechanism from its stereoisomer. nih.govnih.govfrontiersin.org
The biological effects of the two enantiomers underscore this mechanistic split. While both can induce transient lymphopenia in mice and show anti-apoptotic effects in certain cell lines, the underlying pathways are different. memphis.edunih.gov The effects of the (R)-enantiomer are primarily attributed to its potent S1P1 agonism, while the (S)-enantiomer's effects are a composite of S1P receptor antagonism and SK1 inhibition. memphis.edunih.govoncotarget.com
Investigation of Novel Molecular Targets
While the primary focus of research on this compound has been its interaction with S1P receptors, studies have revealed other molecular targets, adding layers of complexity to its pharmacological profile.
A significant non-S1P receptor target for both the (R)- and (S)-vinylphosphonate enantiomers is autotaxin (ATX), a lysophospholipase D that produces the bioactive lipid lysophosphatidic acid (LPA). memphis.edunih.govresearchgate.net Both enantiomers were found to be dose-dependent inhibitors of recombinant autotaxin with Ki values in the low micromolar range. memphis.edunih.gov Interestingly, they exhibit different enzyme kinetic mechanisms of inhibition. memphis.edu The inhibition of ATX, which is implicated in metastasis and angiogenesis, suggests a potential mode of action for these compounds that is independent of their effects on S1P receptors. researchgate.net
Furthermore, while (S)-FTY-720 vinylphosphonate is a recognized inhibitor of SK1, the (R)-enantiomer has been shown to be a much weaker inhibitor of the enzyme. nih.gov The investigation also extends to other enzymes in the sphingolipid pathway. The parent compound, FTY720, is known to inhibit S1P lyase and ceramide synthase, and while these have not been extensively characterized for the (R)-vinylphosphonate specifically, they represent potential additional targets that warrant further investigation. nih.gov
| Compound | Molecular Target | Effect | Reference |
|---|---|---|---|
| This compound | S1P1 Receptor | Full Agonist | memphis.edunih.gov |
| This compound | Autotaxin (ATX) | Inhibitor (low micromolar Ki) | memphis.edunih.govresearchgate.net |
| (S)-FTY-720 Vinylphosphonate | S1P1, S1P3, S1P4 Receptors | Full Antagonist | memphis.edunih.gov |
| (S)-FTY-720 Vinylphosphonate | S1P2, S1P5 Receptors | Partial Antagonist | memphis.edunih.gov |
| (S)-FTY-720 Vinylphosphonate | Sphingosine Kinase 1 (SK1) | Inhibitor (uncompetitive) | oncotarget.comnih.gov |
| (S)-FTY-720 Vinylphosphonate | Autotaxin (ATX) | Inhibitor (low micromolar Ki) | memphis.edunih.govresearchgate.net |
Integration with Systems Biology Approaches for Comprehensive Understanding
The complex pharmacology of this compound, characterized by its interaction with multiple S1P receptor subtypes and off-target effects on enzymes like autotaxin, makes it an ideal candidate for systems biology analysis. memphis.edunih.govatsjournals.org A systems biology approach moves beyond a one-target, one-drug model to create a holistic view of a drug's impact on cellular networks.
By integrating data from genomics, proteomics, and metabolomics with the known pharmacological data of this compound, researchers can build comprehensive computational models. Such models would map the compound's engagement with S1P1, its inhibition of ATX, and the resulting downstream signaling cascades (e.g., ERK, AKT, Rac1) and metabolic shifts (e.g., changes in S1P and LPA levels). memphis.edunih.govatsjournals.org
Q & A
Q. (Basic)
- Bleomycin-induced pulmonary fibrosis : Administer this compound intraperitoneally (1 mg/kg) and assess collagen deposition via Masson’s trichrome staining .
- Biochemical assays : Measure TGF-β1, p38 MAPK, and NF-κB levels using Western blotting to confirm pathway inhibition .
- BALF analysis : Quantify inflammatory cytokines (IL-1β, TNF-α) via ELISA to evaluate anti-inflammatory effects .
How does this compound enhance efferocytosis in ischemic stroke models?
(Advanced)
In rat tMCAO models, this compound promotes microglial efferocytosis by acting as a TREM2 ligand, enhancing ACKR3 signaling. Methodologies include:
- Immunofluorescence co-staining of TREM2 and apoptotic neurons .
- Flow cytometry to quantify phagocytic microglia using pHrodo-labeled apoptotic cells .
- Behavioral tests (e.g., modified Neurological Severity Score) to correlate efferocytosis with functional recovery .
What strategies mitigate this compound's off-target effects on cardiac function?
(Advanced)
While FTY-720 derivatives can cause bradycardia via S1PR3 activation, this compound’s selectivity reduces this risk. To confirm:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
